REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2C=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2[C:19]([O:20]C)=[CH:18][CH:17]=[CH:16][C:15]=2OC)CCCCC1.C([N:32](CC)CC)C.[CH3:37][C:38]1([CH3:45])[C:42]([CH3:44])([CH3:43])[O:41][BH:40][O:39]1>CC#N.CC#N.Cl[Pd]Cl>[CH:10]1([C:9]2[C:14]3[CH:15]=[CH:16][CH:17]=[C:18]([B:40]4[O:41][C:42]([CH3:44])([CH3:43])[C:38]([CH3:45])([CH3:37])[O:39]4)[C:19]=3[O:20][N:32]=2)[CH2:11][CH2:12]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.088 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.046 mL
|
Type
|
reactant
|
Smiles
|
CC1(OBOC1(C)C)C
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.45 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
28D
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis(acetonitrile)palladium(II) chloride
|
Quantity
|
1.09 mg
|
Type
|
catalyst
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped with a rubber septum
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
Dioxane (0.126 mL) was added via syringe, through the septum
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a disposable fritted funnel
|
Type
|
WASH
|
Details
|
the filter cake washed with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NOC2=C1C=CC=C2B2OC(C(O2)(C)C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |